4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline
Description
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline (CAS: 90348-28-0, Molecular Formula: C₁₄H₁₉NO₂, MW: 233.30 g/mol) is a spirocyclic compound featuring an aniline moiety linked to a 1,4-dioxa-8-azaspiro[4.5]decane system . Its unique structure combines the electron-rich aniline group with a rigid spirocyclic scaffold, enabling diverse reactivity in organic synthesis. This compound is widely utilized as a building block in pharmaceuticals, agrochemicals, and materials science due to its ability to form hydrogen bonds and participate in nucleophilic substitutions .
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)16-9-10-17-13/h1-4H,5-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEJORAVOVDHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623514 | |
| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373359-51-4 | |
| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline typically involves the formation of the spirocyclic core followed by the introduction of the aniline group. One common synthetic route starts with the condensation of 2-furan-2-yl-methylamine with appropriate aldehydes to form Schiff base compounds. These intermediates are then reduced using sodium borohydride (NaBH4) to yield the desired spirocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a Lewis acid catalyst, nitro compounds in the presence of concentrated sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Spirocyclic Framework Variations
Key Observations :
- Heteroatom Influence : The presence of oxygen and nitrogen in the spiro system (e.g., 1,4-dioxa-8-azaspiro) enhances hydrogen-bonding capacity, while triaza or diaza variants (e.g., 1,3,8-triazaspiro in ) improve metal coordination or enzymatic targeting .
- Substituent Effects : Fluorine on the aniline ring () increases electronegativity and bioavailability, whereas methoxy or benzothiazole groups () modulate solubility and binding affinity .
Physicochemical Properties
- Solubility : The aniline derivative exhibits moderate polarity due to its -NH₂ group, while fluorinated analogues () show enhanced lipophilicity .
- Stability: The spirocyclic framework confers rigidity, reducing conformational flexibility compared to non-spiro analogues (e.g., linear amines in ) .
- Spectroscopic Data : Characteristic ¹H NMR signals for the aniline proton (δ 6.5–7.0 ppm) and spirocyclic CH₂ groups (δ 1.5–2.5 ppm) distinguish it from carbonyl-containing variants (e.g., δ 160–180 ppm for C=O in ¹³C NMR, ) .
Biological Activity
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.29 g/mol
- CAS Number : 1052705-56-2
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds related to this compound have shown effectiveness against various bacterial strains.
- Cytotoxicity : Studies have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- Neuropharmacological Effects : Some derivatives have been investigated for their interactions with neurotransmitter receptors, indicating possible uses in treating neurological disorders.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry found that related spirocyclic compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
-
Cytotoxicity Assessment :
- In vitro studies conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound derivatives inhibited cell proliferation significantly, with IC50 values indicating potent activity.
-
Neuropharmacological Research :
- Research highlighted in European Journal of Pharmacology indicated that certain derivatives act as dual ligands for opioid receptors, providing a basis for their potential use in pain management therapies.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, Cytotoxic | |
| Related Spirocyclic Compound | Neuropharmacological | |
| Another Derivative | Anticancer |
Synthesis of this compound
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the spirocyclic structure through cyclization reactions.
- Functionalization at the aniline position to introduce the desired substituents.
Q & A
Q. Key Considerations :
- Protecting groups may be required to prevent side reactions during coupling.
- Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd-based for coupling) critically influence yield .
(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?
Q. Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure (e.g., characteristic singlet for the ketal oxygen protons at δ 3.8–4.0 ppm) and aniline substituents (aromatic protons at δ 6.5–7.2 ppm) .
- X-ray Crystallography : SHELX software is widely used for structural refinement. The spirocyclic core shows bond angles consistent with a distorted chair conformation, validated via crystallographic data .
Q. Physical Properties :
| Property | Value | Source |
|---|---|---|
| Boiling Point (Parent) | 108–110°C (26 mmHg) | |
| Density | 1.117 g/mL at 20°C | |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
(Advanced) How does the electronic nature of the aniline group influence reactivity in cross-coupling reactions?
The electron-rich aniline moiety facilitates electrophilic aromatic substitution but may hinder oxidative coupling. For example:
- Electron-Donating Effects : The amino group activates the aromatic ring toward nitration or halogenation, enabling derivatization (e.g., introducing halogens for Suzuki-Miyaura coupling) .
- Steric Hindrance : Bulky substituents on the aniline ring reduce reactivity in Pd-catalyzed couplings, necessitating optimized ligands (e.g., XPhos) .
Case Study : Fluorination at the meta position (e.g., 3,5-difluoro derivative) enhances electrophilicity, enabling efficient SNAr reactions with secondary amines .
(Advanced) What role does the spirocyclic core play in modulating biological activity?
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a conformationally restricted pharmacophore with applications in:
- Drug Discovery : Derivatives inhibit PD-1/PD-L1 interactions (immunomodulators) or act as kinase inhibitors (e.g., Pfmrk inhibitors in malaria research) .
- Structure-Activity Relationships (SAR) : The rigid spiro structure enhances binding affinity by reducing entropy loss during target engagement. For example, 8-aryl substituted analogs show improved selectivity for benzothiazole-based targets .
Mechanistic Insight : The ketal oxygen atoms participate in hydrogen bonding with biological targets, as observed in crystallographic studies of related spiro compounds .
(Advanced) How can contradictory solubility data in literature be resolved experimentally?
Conflicting Reports : Solubility varies widely (e.g., 2–15 mg/mL in DMSO), likely due to:
Q. Methodological Resolution :
DSC/TGA Analysis : Determine thermal stability and polymorphic forms.
HPLC-PDA Purity Check : Confirm absence of interfering impurities.
Equilibrium Solubility Measurement : Use shake-flask method with saturated solutions analyzed via UV-Vis .
(Advanced) What strategies optimize the stability of this compound under physiological conditions?
Q. Degradation Pathways :
Q. Stabilization Approaches :
- Prodrug Design : Mask the aniline as a carbamate or amide (e.g., acetylated derivatives show 3× longer half-life in plasma) .
- Formulation : Use lyophilized powders or lipid-based nanoparticles to prevent hydrolysis .
(Basic) What are the safety and handling protocols for this compound?
Q. Hazards :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
